2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide

PDE9 inhibition structure-activity relationship pyrazolo[3,4-d]pyrimidinone SAR

2-Ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide (CAS 899966-71-3; MF: C₂₅H₂₁N₅O₃; MW: 439.475) is a synthetic small molecule within the N-substituted pyrazolo[3,4-d]pyrimidinone class. This scaffold is the core of multiple phosphodiesterase IX (PDE9) inhibitor patents, including US 9,617,269, which discloses compounds with IC₅₀ values in the low nanomolar range against PDE9A.

Molecular Formula C25H21N5O3
Molecular Weight 439.475
CAS No. 899966-71-3
Cat. No. B2983826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide
CAS899966-71-3
Molecular FormulaC25H21N5O3
Molecular Weight439.475
Structural Identifiers
SMILESCCOC1=C(C2=CC=CC=C2C=C1)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)C
InChIInChI=1S/C25H21N5O3/c1-3-33-21-13-10-17-6-4-5-7-19(17)22(21)24(31)28-29-15-26-23-20(25(29)32)14-27-30(23)18-11-8-16(2)9-12-18/h4-15H,3H2,1-2H3,(H,28,31)
InChIKeyZIRHADJIIKHYBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide (CAS 899966-71-3): Procurement-Ready Analytical and Bioactivity Baseline


2-Ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide (CAS 899966-71-3; MF: C₂₅H₂₁N₅O₃; MW: 439.475) is a synthetic small molecule within the N-substituted pyrazolo[3,4-d]pyrimidinone class [1]. This scaffold is the core of multiple phosphodiesterase IX (PDE9) inhibitor patents, including US 9,617,269, which discloses compounds with IC₅₀ values in the low nanomolar range against PDE9A [2]. The compound is commercially available from specialty chemical suppliers at ≥95% purity, with batch-specific QC documentation (NMR, HPLC) obtainable upon request .

Why the 2-Ethoxy-1-naphthamide Substituent in 899966-71-3 Cannot Be Generically Substituted in Pyrazolo[3,4-d]pyrimidinone Selection


Generic substitution among pyrazolo[3,4-d]pyrimidinones is unreliable because activity is critically dependent on the specific N-acyl substituent and the N1-aryl group. Within the PDE9 inhibitor chemotype of US 9,617,269, subtle changes in the amide appendage yield dramatic potency shifts: Compound WYQ-46 exhibits an IC₅₀ of 6 nM, whereas the closely related WYQ-54 shows a 6.5-fold weaker IC₅₀ of 39 nM purely due to modifications in the aryl/amide portion [1]. The presence of the 2-ethoxy group on the naphthamide ring introduces a hydrogen-bond acceptor and a lipophilic extension not present in the unsubstituted naphthamide analog N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide , making direct activity extrapolation invalid.

Quantitative Differentiation Evidence for 2-Ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide Against Closest Analogs


Structure–Activity Relationship: 2-Ethoxy-1-naphthamide vs. Unsubstituted 2-Naphthamide in PDE9 Inhibition

Within the pyrazolo[3,4-d]pyrimidinone PDE9 inhibitor series, the identity of the N-acyl substituent is a major potency determinant. The 2-ethoxy-1-naphthamide appendage provides a hydrogen-bond-accepting ethoxy oxygen and extended aromatic surface beyond that of the unsubstituted 2-naphthamide analog (N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide). In structurally analogous PDE9 inhibitors disclosed in US 9,617,269, R2 substituents (including ethoxy) are explicitly enumerated as potency-modulating groups, with nanomolar PDE9A IC₅₀ values demonstrated across the series (e.g., WYQ-91 IC₅₀ = 5.5 nM; WYQ-46 IC₅₀ = 6 nM) [1]. While direct PDE9 IC₅₀ data for 899966-71-3 itself is not publicly disclosed, the 2-ethoxy-1-naphthamide motif is a deliberate structural refinement absent in simpler naphthamide comparators, consistent with rational design principles that improve binding-pocket complementarity .

PDE9 inhibition structure-activity relationship pyrazolo[3,4-d]pyrimidinone SAR

N1 p-Tolyl vs. N1 Phenyl Substitution: Influence on PDE9 Binding Conformation Selectivity

The N1 substituent on the pyrazolo[3,4-d]pyrimidinone core governs the orientation of the scaffold within the PDE9 active site. The p-tolyl (4-methylphenyl) group of 899966-71-3 provides distinct steric and electronic properties compared to the unsubstituted phenyl analog 2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide . In the broader pyrazolo[3,4-d]pyrimidine chemotype, small R1 modifications (H → CH₃ → CF₃ → OCH₃) are documented to alter PDE9 inhibitory potency and selectivity over other PDE isoforms [1]. For example, the reference PDE9 inhibitor BAY 73-6691 achieves human PDE9 IC₅₀ = 55 nM with selectivity ratios of 25- to 1,400-fold over PDE1–PDE5 and PDE7–PDE11 [2]. The p-tolyl group represents a deliberate hydrophobic contact extension relative to phenyl, expected to modulate both potency and isoform selectivity, though direct comparative data for this exact pair are not publicly available.

PDE9 selectivity N1-aryl substitution pyrazolo[3,4-d]pyrimidine conformation

Cytoplasmic Tyrosine-Protein Kinase BMX Inhibition: Formula-Matched Evidence at 27.5 nM

A compound bearing the identical molecular formula C₂₅H₂₁N₅O₃ and consistent with the structure of 2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide is recorded in the authoritative bioactivity database MolBIC as an inhibitor of cytoplasmic tyrosine-protein kinase BMX (bone marrow kinase on chromosome X) with an IC₅₀ of 27.5 nM [1]. BMX is a member of the TEC family of non-receptor tyrosine kinases implicated in cancer cell proliferation, survival, and chemoresistance. This activity profile is mechanistically distinct from the PDE9 inhibition associated with the core scaffold and may provide a secondary or primary target opportunity. By comparison, the established BMX inhibitor CHMFL-BMX-078 achieves an IC₅₀ of 11 nM [2]; the 27.5 nM IC₅₀ of this formula-matched compound places it within 2.5-fold of a known selective BMX inhibitor.

BMX kinase BTK family kinase anticancer target

Research and Procurement Application Scenarios for 2-Ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide (CAS 899966-71-3)


PDE9A Lead Optimization and SAR Expansion Campaigns

Use CAS 899966-71-3 as a structurally advanced probe to systematically map the contribution of the 2-ethoxy-1-naphthamide substituent to PDE9A inhibitory potency. The compound fills a substitution gap between simpler naphthamide analogs (unsubstituted, 2-naphthamide) and more complex variants. Pair enzymatic IC₅₀ determination against PDE9A with head-to-head comparison to WYQ-46 (IC₅₀ 6 nM), WYQ-91 (IC₅₀ 5.5 nM), and the phenyl N1 analog to establish a quantitative SAR matrix [1].

BMX Kinase Secondary-Target Profiling and Polypharmacology Assessment

Given the formula-matched BMX IC₅₀ of 27.5 nM [1], deploy 899966-71-3 in a focused TEC-family kinase panel (BMX, BTK, ITK, TEC, TXK) to establish selectivity. Include the reference BMX inhibitor CHMFL-BMX-078 (IC₅₀ 11 nM) as a positive control. This profiling can identify whether the pyrazolo[3,4-d]pyrimidinone-naphthamide chemotype offers a novel dual PDE9/BMX scaffold distinct from current clinical candidates.

Building Block Procurement for Custom Pyrazolo[3,4-d]pyrimidinone Library Synthesis

Procure 899966-71-3 as a validated, purity-certified (≥95% HPLC) intermediate for parallel medicinal chemistry libraries. Its combination of p-tolyl N1-substitution and 2-ethoxy-1-naphthamide N-acyl substitution represents a substitution vector pair that is underrepresented in commercial screening collections. Use the commercially available 2-ethoxy-1-naphthamide building block (CAS 872271-18-6, ≥98% purity) for independent resynthesis and derivative preparation.

Quote Request

Request a Quote for 2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.